molecular formula C24H19N3O7 B11943117 Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate CAS No. 853330-30-0

Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

Cat. No.: B11943117
CAS No.: 853330-30-0
M. Wt: 461.4 g/mol
InChI Key: NOJULTHJEWLJIL-UHFFFAOYSA-N
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Description

Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C24H19N3O7.

Preparation Methods

The synthesis of Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes . This reaction is carried out in the presence of a base, which generates the ylide in situ, leading to the formation of the pyrrolo[2,1-A]phthalazine structure. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrrolo[2,1-A]phthalazine core can interact with biological macromolecules, potentially affecting their function .

Comparison with Similar Compounds

Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can be compared with other pyrrolo[2,1-A]phthalazine derivatives. Similar compounds include:

    Pyrrolo[2,1-A]phthalazine-1,2-dicarboxylate: Lacks the nitrobenzoyl group, leading to different chemical properties.

    Diethyl 3-(4-aminobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

853330-30-0

Molecular Formula

C24H19N3O7

Molecular Weight

461.4 g/mol

IUPAC Name

diethyl 3-(4-nitrobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C24H19N3O7/c1-3-33-23(29)18-19(24(30)34-4-2)21(22(28)14-9-11-16(12-10-14)27(31)32)26-20(18)17-8-6-5-7-15(17)13-25-26/h5-13H,3-4H2,1-2H3

InChI Key

NOJULTHJEWLJIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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